molecular formula C17H24N2O4 B13895874 Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate

Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate

Cat. No.: B13895874
M. Wt: 320.4 g/mol
InChI Key: QRXJWQZORGRYLK-UHFFFAOYSA-N
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Description

Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a pentanoylamino group, and a benzoate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The starting material, 5-amino-2-(morpholin-4-yl)benzoic acid, is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-amino-2-(morpholin-4-yl)benzoate.

    Acylation Reaction: The esterified product is then reacted with pentanoyl chloride in the presence of a base such as pyridine to introduce the pentanoylamino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate ester.

    Reduction: Reduced forms of the morpholine ring or the pentanoylamino group.

    Substitution: Substituted benzoate esters with various functional groups.

Scientific Research Applications

Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate is unique due to the presence of the pentanoylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate

InChI

InChI=1S/C17H24N2O4/c1-3-4-5-16(20)18-15-7-6-13(12-14(15)17(21)22-2)19-8-10-23-11-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,20)

InChI Key

QRXJWQZORGRYLK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)N2CCOCC2)C(=O)OC

Origin of Product

United States

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